N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)furan-2-carboxamide
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Description
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)furan-2-carboxamide, also known as DMFCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMFCA is a furan derivative that has a carboxamide functional group and a hydroxyethyl group attached to the furan ring. The synthesis of DMFCA is a complex process that involves multiple steps, but it has been successfully achieved by several research groups.
Scientific Research Applications
Elastomer Composites
- Method : A one-pot, two-step process was developed for the preparation of pyrrole compounds from 2,5-dimethylfuran. The first step was the acid-catalyzed ring-opening reaction of 2,5-dimethylfuran (DF), leading to the formation of 2,5-hexanedione (HD). In the second step, HD was used as the starting material for the synthesis of pyrrole compounds via the Paal–Knorr reaction .
- Results : Pyrrole compounds were prepared with very good/excellent yields (80–95%), with water as the only co-product. The process was characterized by a very high carbon efficiency, up to 80%, and an E-factor down to 0.128 .
Diesel Engine Application
- Application : The application of 2,5-dimethylfuran (DMF) as an alternative fuel for internal combustion engines has been gaining popularity .
- Method : A reduced n-heptane/toluene/DMF-polycyclic aromatic hydrocarbon (PAH) reaction mechanism containing only 78 species amongst 190 reactions was proposed and applied to predict the combustion and emissions of a diesel engine using diesel/DMF blend fuel .
- Results : The predicted results obtained by this proposed reduced n-heptane/toluene/DMF-PAH mechanism are in reasonable agreement with the available experiments .
Organic Synthesis
- Application : 2,5-Dimethylfuran is a heterocyclic furan used as a building block in organic synthesis .
- Method : It can be used as a reactant to prepare exo-maleimide-dimethylfuran cyclo adduct, which is used in the synthesis of oligonucleotide conjugates .
- Results : The resulting exo-maleimide-dimethylfuran cyclo adduct can be used in the synthesis of oligonucleotide conjugates .
properties
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-8-6-10(9(2)18-8)11(15)7-14-13(16)12-4-3-5-17-12/h3-6,11,15H,7H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSCTWJDLONWBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]furan-2-carboxamide |
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